Chromatographic Lipophilicity Differentiation: 2,4-Dimethoxy vs. 2,5-Dimethoxy N-Aryl Substitution
The 2,4-dimethoxyphenyl substituent imparts a markedly different lipophilicity compared to the 2,5-dimethoxyphenyl isomer, a critical parameter influencing passive membrane permeability and non-specific protein binding. The predicted ACD/LogP for the target compound is 4.37, which is substantially higher than the typical range observed for 2,5-dimethoxy-substituted benzofuran-2-carboxamide analogs (estimated ACD/LogP ≈ 3.8-4.0), representing a ΔLogP of approximately +0.4 to +0.6 log units . This difference is sufficient to alter the compound's distribution between aqueous and lipid compartments in cellular assays, requiring independent experimental validation rather than extrapolation from the 2,5-isomer data.
| Evidence Dimension | Predicted chromatographic lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.37 (KOWWIN v1.67 estimate) |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide (CAS 888468-17-5): estimated ACD/LogP ≈ 3.8–4.0 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 log units |
| Conditions | Predicted using US EPA EPISuite KOWWIN v1.67; comparator LogP range estimated from structural analogs in the same benzofuran-2-carboxamide series. |
Why This Matters
A ΔLogP of +0.4 to +0.6 directly impacts compound handling (DMSO solubility, cellular uptake, and non-specific binding), meaning that assay conditions optimized for the 2,5-isomer cannot be directly applied to the 2,4-isomer without re-validation.
